Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide
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Overview
Description
Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide is a chiral compound with significant applications in various fields of science and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide typically involves the enantioselective hydrolysis of trans-2-(t-butoxycarbonyl)-aminocyclohexyl acetate using Pseudomonas cepacia lipase . This method provides a practical approach for obtaining enantiomerically pure (1S,2R)-2-aminocyclohexanols, which can then be converted to the desired hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar enzymatic processes, scaled up to meet commercial demands. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amines or alcohols.
Scientific Research Applications
Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it valuable in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1S,2S)-2-aminocyclohexane-1-carboxylate
- Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate
- Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate
Uniqueness
Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications .
Properties
CAS No. |
683774-09-6 |
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Molecular Formula |
C9H18BrNO2 |
Molecular Weight |
252.15 g/mol |
IUPAC Name |
ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate;hydrobromide |
InChI |
InChI=1S/C9H17NO2.BrH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m0./s1 |
InChI Key |
NTRWAPNODMIZSE-KZYPOYLOSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCC[C@H]1N.Br |
Canonical SMILES |
CCOC(=O)C1CCCCC1N.Br |
Origin of Product |
United States |
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